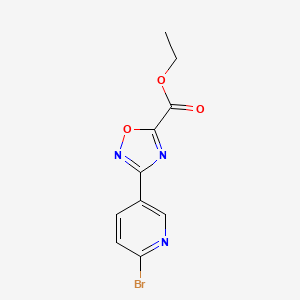
Ethyl 3-(6-bromopyridin-3-YL)-1,2,4-oxadiazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(6-bromopyridin-3-YL)-1,2,4-oxadiazole-5-carboxylate is a chemical compound that belongs to the class of oxadiazoles. This compound is characterized by the presence of a bromopyridine moiety attached to an oxadiazole ring, which is further esterified with an ethyl group. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(6-bromopyridin-3-YL)-1,2,4-oxadiazole-5-carboxylate typically involves the reaction of 6-bromopyridine-3-carboxylic acid with hydrazine to form the corresponding hydrazide. This intermediate is then cyclized with ethyl chloroformate in the presence of a base to yield the desired oxadiazole compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common solvents used in the industrial synthesis include toluene and ethyl acetate, and the reactions are often carried out under reflux conditions .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(6-bromopyridin-3-YL)-1,2,4-oxadiazole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Cyclization: The oxadiazole ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
Ethyl 3-(6-bromopyridin-3-YL)-1,2,4-oxadiazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 3-(6-bromopyridin-3-YL)-1,2,4-oxadiazole-5-carboxylate involves its interaction with specific molecular targets. The bromopyridine moiety can interact with enzymes and receptors, while the oxadiazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate various biological pathways, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl (E)-3-(6-bromopyridin-3-YL)acrylate: Similar structure but with an acrylate group instead of an oxadiazole ring.
6-Bromopyridine-3-methanol: Contains a bromopyridine moiety but lacks the oxadiazole ring.
Uniqueness
Ethyl 3-(6-bromopyridin-3-YL)-1,2,4-oxadiazole-5-carboxylate is unique due to the presence of both the bromopyridine and oxadiazole moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C10H8BrN3O3 |
|---|---|
Molecular Weight |
298.09 g/mol |
IUPAC Name |
ethyl 3-(6-bromopyridin-3-yl)-1,2,4-oxadiazole-5-carboxylate |
InChI |
InChI=1S/C10H8BrN3O3/c1-2-16-10(15)9-13-8(14-17-9)6-3-4-7(11)12-5-6/h3-5H,2H2,1H3 |
InChI Key |
XTERKPCJAKWAHI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC(=NO1)C2=CN=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















